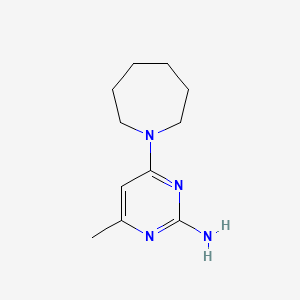

4-(Azepan-1-yl)-6-methylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

4-(azepan-1-yl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C11H18N4/c1-9-8-10(14-11(12)13-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14) |

InChI Key |

GUWFVSKWEDVHLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights and Implications

Ring Size and Flexibility : Larger azepane and piperidine rings improve adaptability to binding sites compared to rigid aromatic or small aliphatic rings (e.g., azetidine) .

Solubility vs. Lipophilicity : Azepane balances moderate lipophilicity with better solubility than purely aromatic substituents, making it favorable for CNS-targeting drugs .

Synthetic Accessibility : Azetidine and piperidine derivatives are synthesized under milder conditions compared to azepane, which may require multi-step ring expansion .

Q & A

Basic: What are the optimal synthetic routes for 4-(Azepan-1-yl)-6-methylpyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of a substituted pyrimidine precursor with azepane under controlled conditions. Key steps include:

- Nucleophilic substitution : Introducing the azepane moiety via reaction with 1-azepane in the presence of a base (e.g., K₂CO₃) at reflux temperatures .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C or CuI) may enhance coupling efficiency for aryl or heterocyclic intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%). Analytical validation via HPLC and ¹H/¹³C NMR is critical to confirm structural integrity .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation combines crystallographic and spectroscopic techniques:

- X-ray crystallography : Resolves the 3D conformation, including bond angles and torsional strain in the azepane ring. For example, similar pyrimidine derivatives exhibit planar pyrimidine rings with axial substituents .

- Spectroscopy : ¹H NMR identifies NH₂ protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 247) .

Advanced: How can researchers resolve contradictory spectroscopic data in structural analysis?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish overlapping signals. For example, NH₂ protons may exhibit exchange broadening in DMSO-d₆ .

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and vibrational modes, cross-validated against experimental data .

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous proof of connectivity, as seen in related azepane-pyrimidine hybrids .

Advanced: What computational approaches optimize reaction pathways for derivatives of this compound?

Methodological Answer:

Modern computational workflows enhance reaction design:

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) identifies low-energy intermediates and transition states. For example, azepane ring closure may proceed via a six-membered transition state .

- Molecular docking : Predicts bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors). Substituent effects on binding affinity can guide synthetic prioritization .

- Machine learning : Trains models on existing pyrimidine reaction datasets to predict yields and side products .

Advanced: How does the reactivity of this compound vary under acidic vs. basic conditions?

Methodological Answer:

The compound’s reactivity is influenced by its substituents:

- Acidic conditions : Protonation of the pyrimidine N-atoms increases electrophilicity, enabling electrophilic substitution at the methyl group. For example, nitration may occur at the 6-methyl position .

- Basic conditions : Deprotonation of the NH₂ group facilitates nucleophilic attacks, such as alkylation or acylation. Kinetic studies using UV-vis spectroscopy monitor reaction progress .

- Stability : Azepane ring strain may lead to ring-opening under strong acids, necessitating pH-controlled conditions .

Advanced: How can researchers interpret discrepancies in biological activity across structural analogs?

Methodological Answer:

Discrepancies often stem from subtle structural variations:

- SAR studies : Compare analogs like 4-(piperidin-1-yl)-6-methylpyrimidin-2-amine (reduced activity due to smaller ring size) or chloro-substituted derivatives (enhanced lipophilicity). Activity cliffs are mapped using IC₅₀ values and LogP data .

- Crystallographic overlap : Superimpose crystal structures of analogs with target proteins (e.g., DHFR) to identify steric clashes or hydrogen-bonding deficits .

- Meta-analysis : Aggregate data from published IC₅₀ datasets to identify outlier compounds for further mechanistic studies .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.